Dichlorostyrene
Description
Historical Context and Evolution of Dichlorostyrene Research
The exploration of substituted styrenes, including dichlorostyrenes, has roots in the mid-20th century, coinciding with the burgeoning field of polymer chemistry. Early research focused on synthesizing and characterizing these compounds to understand their polymerization behavior and the properties of the resulting polymers. For instance, the preparation of 2,6-dichlorostyrene (B1197034) was reported by Marvel and coworkers in 1946 fishersci.ie. The large-scale laboratory preparation of 2,5-dichlorostyrene (B75448) was detailed in 1953, highlighting an early effort to make these compounds more accessible for study acs.org. During World War II, research into materials for electronic devices led to the development of NBS casting resin, which incorporated this compound alongside styrene (B11656) and divinylbenzene, demonstrating an early application in materials science for high-frequency circuits acs.org. The evolution of research has seen a shift towards understanding the structure-property relationships of various this compound isomers and their role in developing high-performance polymers with tailored attributes like flame retardancy and specific optical properties.
Isomeric Considerations and Structural Diversity of this compound
This compound exists as several positional isomers, determined by the placement of the two chlorine atoms on the benzene (B151609) ring relative to the vinyl group. The most commonly studied isomers include:
2,3-Dichlorostyrene
2,4-Dichlorostyrene (B1605465)
2,5-Dichlorostyrene
2,6-Dichlorostyrene
3,4-Dichlorostyrene (B1582808)
3,5-Dichlorostyrene
While the molecular formula (C8H6Cl2) and molecular weight (approximately 173.04 g/mol ) are consistent across these isomers, their differing arrangements of chlorine atoms influence their physical properties, such as boiling point, density, solubility, and reactivity in polymerization processes. For example, 2,6-dichlorostyrene is described as a clear, colorless liquid with a boiling point of 88-90 °C at 8 mmHg and a density of 1.267 g/mL at 25 °C, being immiscible with water chemicalbook.comsigmaaldrich.com. In contrast, 2,5-dichlorostyrene is a colorless to pale yellow liquid with a boiling point around 220°C and is slightly soluble in water but soluble in organic solvents ontosight.ai.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical State | Density (g/mL at 25°C) | Boiling Point (°C) | Solubility in Water |
| 2,3-Dichlorostyrene | 2123-28-6 | C8H6Cl2 | 173.04 | Liquid | N/A | N/A | N/A |
| 2,4-Dichlorostyrene | 588-47-0 | C8H6Cl2 | 173.04 | Liquid | N/A | N/A | N/A |
| 2,5-Dichlorostyrene | 1123-84-8 | C8H6Cl2 | 173.04 | Liquid | N/A | ~220 | Slightly soluble |
| 2,6-Dichlorostyrene | 28469-92-3 | C8H6Cl2 | 173.04 | Liquid | 1.267 | 88-90 (at 8 mmHg) | Immiscible |
Overview of Research Trajectories in Polymer Science and Related Fields
The primary research trajectory for dichlorostyrenes lies in their use as monomers or co-monomers in polymerization reactions. The incorporation of this compound units into polymer chains can significantly alter the properties of the resulting materials compared to polystyrene or other commodity polymers.
Studies have focused on the free-radical-initiated copolymerization of various this compound isomers with other monomers, such as maleimides. For instance, research on the copolymerization of 2,6-dichlorostyrene with maleimide (B117702) (MI), N-methylmaleimide (NMeMI), and N-phenylmaleimide (NPhMI) has revealed that these copolymers exhibit enhanced thermal stability and higher glass transition temperatures (Tg) compared to their respective homopolymers researchgate.netresearchgate.net. These copolymers decompose via a two-step mechanism, indicating greater thermostability than homopolymers, which degrade in a single step. The molecular weights (Mw and Mn) of these chlorinated copolymers are also generally higher than those of the homopolymers researchgate.netresearchgate.net.
Furthermore, dichlorostyrenes have been investigated for their role in creating polymers with specific dielectric properties and refractive indices. The NBS casting resin, developed for electronic applications, utilized this compound for its low power factor and dielectric constant, crucial for high-impedance, high-frequency circuits acs.org. Research into polymeric materials for optical devices has also highlighted the potential of this compound derivatives to achieve unique refractive index characteristics, enabling the development of materials for optical coatings and waveguides sigmaaldrich.comjournaljmsrr.com.
| Copolymer System | Monomer Ratio (this compound:Comonomer) | Mw (x 10⁻³) | Mn (x 10⁻³) | Thermal Decomposition | Tg (relative to homopolymers) |
| 2,6-DClSt-co-MI | 0.5:0.5 (azeotropic) | 46.1 | 27.1 | Two-step mechanism | Higher |
| 2,6-DClSt-co-NMeMI | 0.4:0.6 (azeotropic) | 90.4 | 46.0 | Two-step mechanism | Higher |
| 2,6-DClSt-co-NPhMI | 0.4:0.6 (azeotropic) | 81.4 | 37.0 | Two-step mechanism | Higher |
Significance and Future Directions in Advanced Materials Science
The significance of dichlorostyrenes in advanced materials science stems from their ability to impart desirable properties to polymers. The presence of chlorine atoms contributes to enhanced flame retardancy, a critical attribute for materials used in electronics, construction, and transportation nih.govresearchgate.netumons.ac.be. Polymers derived from dichlorostyrenes can exhibit improved structural rigidity and dielectric properties, making them suitable for specialized electronic and electrical applications researchgate.netsigmaaldrich.com.
Future research directions are likely to focus on further exploiting these properties. Tailoring the specific isomer and polymerization conditions can lead to materials with precisely controlled refractive indices for advanced optical applications, such as lenses, coatings, and photonic devices sigmaaldrich.comjournaljmsrr.com. The development of novel copolymers incorporating this compound units could lead to advanced composites with a synergistic combination of flame retardancy, thermal stability, and mechanical strength. Investigating the precise mechanisms by which this compound incorporation influences polymer properties, such as char formation during combustion or molecular packing affecting optical clarity, will be crucial for designing next-generation materials.
Compound List:
this compound (general term)
2,3-Dichlorostyrene
2,4-Dichlorostyrene
2,5-Dichlorostyrene
2,6-Dichlorostyrene
3,4-Dichlorostyrene
3,5-Dichlorostyrene
Styrene
Maleimide (MI)
N-methylmaleimide (NMeMI)
N-phenylmaleimide (NPhMI)
Divinylbenzene
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloroethenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISIJYCKDJSTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198892 | |
| Record name | Dichlorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-88-4, 50852-77-2 | |
| Record name | β,β-Dichlorostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050852772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLOROSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCC3FUW751 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Dichlorostyrene Monomers and Their Derivatives
Advanced Synthesis Routes for Dichlorostyrene Isomers
The synthesis of specific this compound isomers, such as 2,4-dichlorostyrene (B1605465), 2,5-dichlorostyrene (B75448), and 2,6-dichlorostyrene (B1197034), requires precise control over the chlorination process and subsequent reactions.
Achieving regioselectivity in the synthesis of this compound isomers is crucial for obtaining pure compounds and avoiding complex separation procedures. While specific detailed protocols for the regioselective synthesis of all this compound isomers are not extensively detailed in the provided search snippets, the general principles of regioselective organic reactions are applicable. These strategies often involve the careful selection of starting materials, catalysts, and reaction conditions to direct the chlorination or vinyl group introduction to specific positions on the benzene (B151609) ring mdpi.commdpi.comd-nb.infodurgapurgovtcollege.ac.incuhk.edu.hk. For instance, the synthesis of specific isomers might involve targeted electrophilic aromatic substitution reactions or the modification of pre-functionalized aromatic precursors. The existence of distinct isomers like 2,4-, 2,5-, and 2,6-dichlorostyrene implies that synthetic routes are designed to favor the formation of particular positional arrangements of the chlorine atoms.
Following synthesis, the isolation and purification of this compound isomers are essential. Common purification techniques mentioned include vacuum distillation and fractional crystallization from the melt chemicalbook.com. Gas chromatography-mass spectrometry (GC-MS) is frequently employed for the analysis and quantification of chlorostyrene and this compound isomers in various matrices, including workplace air sigmaaldrich.comresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is vital for confirming the structure and purity of synthesized isomers, providing detailed information about the molecular connectivity and the position of substituents guidechem.comuoc.gr.
Table 1: Physical Properties of Selected this compound Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Solubility in Water |
| 2,4-Dichlorostyrene | C₈H₆Cl₂ | 161.03 | 202-205 | 25-28 | 1.2360 | Insoluble |
| 2,5-Dichlorostyrene | C₈H₆Cl₂ | 173.04 | ~220 | ~30 | 1.242 | Slightly soluble |
| 2,6-Dichlorostyrene | C₈H₆Cl₂ | 173.04 | 88-90 (at 8 mmHg) | Not specified | 1.267 (at 25°C) | Immiscible |
Note: Data compiled from various search snippets; some values represent approximate ranges or conditions.
Preparation of Functionalized this compound Derivatives
This compound monomers can be further modified to create derivatives with enhanced or specialized properties, particularly for polymeric applications.
The addition of halogens across the vinyl double bond of this compound is a common derivatization strategy. For instance, the chlorination of 2,5-dichlorostyrene can yield chlorinated ethylbenzene (B125841) derivatives google.com. Similarly, bromination reactions can lead to dibrominated adducts, such as those derived from (E)-β,2-dibromostyrene, which can be used for cross-linking in polymer applications . These reactions typically involve the addition of elemental halogens under controlled conditions.
This compound monomers are valuable in polymer chemistry, serving as monomers for homopolymerization or as co-monomers in copolymerization reactions. Poly(this compound)s can exhibit unique mechanical and thermal properties compared to unsubstituted polystyrene, finding use in plastics, adhesives, and coatings biosynth.comontosight.ai. The reactivity ratios in copolymerization, such as those determined for 2,5-dichlorostyrene with methyl acrylate (B77674) acs.org or 2,6-dichlorostyrene with maleimide (B117702) derivatives researchgate.netresearchgate.net, provide insights into the monomer sequences and the resulting polymer architecture. These copolymers often possess enhanced thermal stability and can be tailored for specific applications, including flame retardancy and improved mechanical performance google.combiosynth.comresearchgate.net. Modern polymerization techniques, such as living radical polymerization methods (RAFT, NMP, ATRP), can be employed to synthesize polymers with well-defined molecular weights and functional end-groups from these monomers sigmaaldrich.com.
Sustainable Synthesis Approaches for this compound
The principles of green chemistry are increasingly being integrated into organic synthesis to minimize environmental impact. While specific green synthesis routes for this compound are not detailed in the provided snippets, general trends in sustainable synthesis highlight key areas of focus. These include the development of catalysis-driven transformations, the use of renewable feedstocks, solvent-free or aqueous-phase reactions, and the adoption of energy-efficient technologies like flow chemistry ijnc.irrsc.orgtubitak.gov.traccscience.com. For this compound synthesis, this could translate to exploring catalytic methods that reduce waste, employing milder reaction conditions, or designing processes that minimize the use of hazardous solvents and reagents. The ongoing research in green chemistry aims to create more eco-friendly and resource-efficient pathways for producing valuable chemical compounds ijnc.irrsc.orgtubitak.gov.traccscience.com.
Compound List:
this compound
2,4-Dichlorostyrene
2,5-Dichlorostyrene
2,6-Dichlorostyrene
(E)-β,2-Dibromostyrene
Methyl Acrylate
Maleimide
N-Methylmaleimide
N-Phenylmaleimide
Chlorostyrene
P-Chlorostyrene
Green Chemistry Principles in this compound Production
The application of green chemistry principles to this compound synthesis is crucial for developing environmentally responsible manufacturing processes. Key principles include:
Prevention of Waste: Designing synthetic routes that minimize or eliminate waste generation is paramount. This involves maximizing atom economy, where a greater proportion of the starting materials is incorporated into the final product yale.eduepa.gov.
Less Hazardous Chemical Syntheses: Prioritizing the use and generation of substances with low or no toxicity to human health and the environment is essential yale.eduepa.gov.
Safer Solvents and Auxiliaries: Reducing or eliminating the need for auxiliary substances like solvents, or using safer alternatives, is a significant goal yale.eduepa.gov. For example, research into solvent-free reactions or the use of water or bio-based solvents contributes to greener processes mdpi.comnih.gov.
Design for Energy Efficiency: Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption yale.eduepa.gov.
Use of Renewable Feedstocks: Utilizing renewable raw materials or feedstocks instead of depletable ones is a core tenet of sustainability yale.eduepa.gov.
Catalysis: Employing catalytic reagents, which are used in small amounts and can be regenerated, is superior to stoichiometric reagents that are consumed in the reaction and often generate more waste yale.eduepa.gov.
While specific large-scale green synthesis routes for all this compound isomers are not extensively detailed in the provided search results, the general principles guide the development of such processes. For instance, the synthesis of 2,5-dichlorostyrene has been described in laboratory preparations acs.org, and various chlorostyrenes, including dichlorostyrenes, are mentioned as monomers for polymer synthesis google.com. The production of 3,4-dichlorostyrene (B1582808) from o-dichlorobenzene using palladium catalysts has been investigated google.com.
Development of Environmentally Benign Catalytic Systems
Catalysis plays a pivotal role in achieving greener synthesis pathways for this compound monomers. Environmentally benign catalytic systems aim for high selectivity, reduced energy requirements, and ease of separation and recycling, thereby minimizing waste and environmental impact.
Palladium-Based Catalysts: Palladium catalysts have been employed in the synthesis of chlorostyrenes. For example, a process for producing 3,4-dichlorostyrene from o-dichlorobenzene involves palladium acetate (B1210297) and copper acetate supported on silica (B1680970) gel, operating at elevated temperatures google.com. While effective, the sustainability of such systems can be further enhanced by improving catalyst recyclability and reducing reliance on specific solvents.
Metal-Free and Other Catalytic Approaches: Research is also exploring metal-free catalytic systems. One study describes a metal-free cascade oxidative radical addition of styrenes with chloroform (B151607) for synthesizing dichlorinated compounds, though this compound itself was not the direct product but a starting material in related reactions researchgate.net. The general principles of developing benign acid catalysts, including solid acids (metal oxides, zeolites, clays) and soluble, regenerable acids (metal triflates, heteropoly acids, acidic organocatalysts), are relevant for various organic transformations, including potential halogenation reactions nih.gov.
Manganese-Based Catalysts: Manganese catalysts are recognized for their abundance, biocompatibility, and multiple oxidation states, making them attractive for sustainable catalysis researchgate.net. While specific applications in this compound synthesis are not detailed, manganese catalysts have shown promise in alcohol oxidation and other organic transformations, often utilizing greener oxidants like air or hydrogen peroxide, and are being explored for solvent-free reactions nih.govresearchgate.netdntb.gov.uaacs.org. The development of heterogeneous manganese catalysts offers advantages in recyclability and reduced waste compared to homogeneous systems researchgate.net.
The ongoing research in developing efficient and environmentally benign catalytic systems is key to advancing the sustainable production of this compound monomers and their derivatives, aligning with the broader goals of green chemistry.
Compound List:
| Compound Name | CAS Number |
| 2,6-Dichlorostyrene | 28469-92-3 |
| 4-Chlorostyrene (B41422) | 1073-67-2 |
| Styrene | 100-42-5 |
| 3,4-Dichlorostyrene | 2039-83-0 |
| 2,5-Dichlorostyrene | 13300-01-1 |
| 2,4-Dichlorostyrene | 2039-82-9 |
| Monochlorobenzene | 108-86-1 |
| o-Dichlorobenzene | 95-50-1 |
| Maleimide | 541-59-3 |
| N-Methylmaleimide | 1121-04-6 |
| N-Phenylmaleimide | 931-27-1 |
| Methyl Acrylate | 96-33-3 |
| Chloroform | 67-66-3 |
| Vinyl Ketones | N/A |
| Dichloromethyl ether | 107-30-2 |
Note: CAS numbers for some compounds were not explicitly found in the provided snippets but are included for common related substances where applicable for context.## The Synthesis of this compound Monomers: A Focus on Green Chemistry and Catalytic Innovation
The chemical industry is increasingly prioritizing sustainable practices, and the synthesis of monomers like this compound is no exception. Research efforts are directed towards developing production methodologies that align with the principles of green chemistry, aiming to minimize environmental impact while maximizing efficiency and safety. This article delves into the synthetic strategies for this compound monomers and their derivatives, with a particular emphasis on green chemistry principles and the development of environmentally benign catalytic systems.
Green Chemistry Principles in this compound Production
The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.eduepa.gov. Applying these principles to this compound synthesis involves several key considerations:
Waste Prevention and Atom Economy: A primary goal is to design synthetic routes that maximize the incorporation of all materials used into the final product, thereby minimizing waste yale.eduepa.gov. This approach inherently reduces the need for downstream waste treatment and disposal.
Less Hazardous Chemical Syntheses: Processes should be designed to utilize and generate substances that are inherently less toxic to human health and the environment yale.eduepa.gov. This might involve selecting less hazardous starting materials or reaction intermediates.
Safer Solvents and Auxiliaries: The use of auxiliary substances, such as solvents, should be minimized or replaced with safer alternatives. Research into solvent-free reactions or the use of benign solvents like water or bio-based solvents is crucial yale.eduepa.govmdpi.comnih.gov.
Energy Efficiency: Chemical syntheses should ideally be conducted at ambient temperature and pressure to reduce energy consumption and associated environmental impacts yale.eduepa.gov.
Catalysis: Catalytic reagents are preferred over stoichiometric ones because they are used in smaller quantities and can often be recycled, leading to more efficient and less wasteful processes yale.eduepa.gov.
While specific industrial-scale green synthesis pathways for all this compound isomers are not exhaustively detailed in current literature, research into laboratory preparations, such as that for 2,5-dichlorostyrene, provides foundational knowledge acs.org. The use of dichlorostyrenes as monomers in polymer synthesis is also documented google.com. For instance, the synthesis of 3,4-dichlorostyrene from o-dichlorobenzene using palladium catalysts has been explored, highlighting the role of catalysis in these transformations google.com.
Development of Environmentally Benign Catalytic Systems
The advancement of environmentally benign catalytic systems is central to achieving greener production of this compound monomers. These systems are designed for high selectivity, reduced energy input, and efficient recovery and reuse, thereby minimizing waste and environmental burden.
Palladium and Copper Catalysis: Palladium-based catalysts, often in conjunction with co-catalysts like copper salts, have been investigated for the synthesis of chlorostyrenes. A notable example involves the production of 3,4-dichlorostyrene from o-dichlorobenzene using palladium acetate and copper acetate supported on silica gel at elevated temperatures google.com. Enhancements in catalyst recyclability and the use of greener reaction media are ongoing areas of development for such systems.
Metal-Free and Emerging Catalysts: The exploration of metal-free catalytic systems is also gaining traction. While direct synthesis of this compound via metal-free routes is less common in the reviewed literature, studies on metal-free cascade oxidative radical additions involving styrenes demonstrate the potential for alternative synthetic strategies researchgate.net. Furthermore, the broader field of green acid catalysis, encompassing solid acids (e.g., zeolites, metal oxides) and regenerable homogeneous acids, offers versatile approaches for various organic transformations, including potential halogenation reactions relevant to styrene derivatives nih.gov.
Manganese-Based Catalysis: Manganese compounds are increasingly recognized for their potential in sustainable catalysis due to their abundance, low toxicity, and versatile oxidation states researchgate.net. Although specific applications in this compound synthesis are not explicitly detailed, manganese catalysts are being developed for various organic reactions, including solvent-free processes and those utilizing benign oxidants like air or hydrogen peroxide nih.govresearchgate.netdntb.gov.uaacs.org. The development of heterogeneous manganese catalysts is particularly promising for achieving high recyclability and reduced waste generation compared to their homogeneous counterparts researchgate.net.
The continuous innovation in designing efficient and environmentally responsible catalytic systems is pivotal for the sustainable synthesis of this compound monomers and their derivatives, contributing to a greener chemical industry.
Polymerization Mechanisms and Kinetics of Dichlorostyrene
Homopolymerization of Dichlorostyrene
Controlled Radical Polymerization (CRP) of this compound
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that utilizes a chain transfer agent (CTA) to regulate the polymerization process, minimizing termination events and allowing for controlled chain growth mdpi.comnih.govsigmaaldrich.comsigmaaldrich.com. The mechanism involves a rapid equilibrium between active propagating radicals and dormant polymer chains mediated by the CTA. This equilibrium ensures a constant concentration of active chains, leading to predictable molecular weights and narrow dispersities (low Đ) nih.govsigmaaldrich.com.
The kinetics of RAFT polymerization are significantly influenced by the choice of CTA, initiator, monomer, and reaction conditions. Studies have shown that high polymerization rates and the maximum number of living chains can be achieved with low initiator concentrations, coupled with monomers possessing high propagating rate coefficients mdpi.com. Thermal initiators such as azobis(isobutyronitrile) (AIBN) are commonly employed mdpi.com. The thiocarbonylthio group within the RAFT agent is crucial for controlling the polymerization, enabling the synthesis of well-defined polymers with controlled architectures, including block copolymers and star polymers mdpi.comsigmaaldrich.comsigmaaldrich.com.
Nitroxide-Mediated Polymerization (NMP) Strategies
Nitroxide-Mediated Polymerization (NMP) is another powerful controlled radical polymerization technique that relies on the reversible capping of propagating radicals by stable nitroxide radicals sigmaaldrich.comresearchgate.neticp.ac.ru. This equilibrium between dormant and active species controls the radical concentration and prevents irreversible termination. NMP is particularly effective for synthesizing polymers with controlled topologies, compositions, and functionalities, offering advantages such as reduced dispersity and improved chain end homogeneity icp.ac.ru.
The initiation in NMP typically occurs via the homolysis of an alkoxyamine initiator, generating a propagating radical and a persistent nitroxide radical. Strategies have been developed to overcome inherent limitations, although NMP may be less suitable for certain monomer classes, such as methacrylates, due to potential side reactions or slow recombination rates researchgate.net. The versatility of NMP allows for the preparation of polymer brushes on surfaces and complex macromolecular architectures icp.ac.ru.
Ionic Polymerization Methodologies for this compound
Ionic polymerization methods, encompassing cationic and anionic pathways, offer alternative routes for polymerizing monomers like this compound. These methods are characterized by the involvement of ionic species (cations or anions) as active centers.
Cationic polymerization is initiated by cationic species, typically generated through the interaction of a cation or a Lewis acid with a monomer eu-japan.euresearchgate.netlibretexts.org. This method is particularly effective for monomers that can readily form stable carbocation intermediates, such as vinyl ethers and certain substituted styrenes libretexts.org. The process involves initiation, propagation, and termination steps, where the growing chain end is a carbocation researchgate.net. The use of specific initiators and co-initiators, such as diaryliodonium salts in combination with thermal radical initiators, can lead to advanced polymerization modes like radical-induced cationic frontal polymerization eu-japan.eu. Controlled cationic polymerization aims to minimize side reactions and achieve predictable polymer architectures and functionalities researchgate.net.
Anionic polymerization is initiated by anionic species, such as organolithium compounds or Grignard reagents nih.govlibretexts.org. This method is often employed for monomers with electron-withdrawing groups or conjugated systems, like styrene (B11656) derivatives libretexts.org. The active species is a carbanion. While traditional anionic polymerization can be prone to side reactions that lead to broad molecular weight distributions, "living" anionic polymerization techniques, often employing specific initiators or additives, allow for precise control over molecular weight and dispersity nih.govlibretexts.orguliege.be. For instance, LiCl-complexed organolithium initiators have been used to achieve controlled polymerization of (meth)acrylates, and block copolymers can be synthesized with predictable molecular weights and narrow distributions uliege.be.
Copolymerization Studies Involving this compound
Copolymerization allows for the creation of materials with tailored properties by combining different monomer units. This compound has been studied in binary and ternary copolymerization systems, providing insights into its reactivity and the characteristics of the resulting copolymers.
Binary Copolymerization Systems
Studies have investigated the free-radical-initiated copolymerization of this compound with various comonomers, yielding valuable data on reactivity ratios and copolymer properties.
One significant study involved the copolymerization of 2,6-dichlorostyrene (B1197034) (2,6-DClSt) with maleimide (B117702) (MI), N-methylmaleimide (NMeMI), and N-phenylmaleimide (NPhMI) researchgate.net. These copolymerizations, conducted in butanone or toluene (B28343) at 65°C, revealed that the monomers tend to arrange randomly within the copolymer chains, as indicated by the reactivity ratios determined using the Kelen-Tüdös method. Azeotropic points were observed at specific monomer feed ratios, suggesting a tendency towards alternating sequences in some cases. The molecular weights of copolymers formed with equimolar ratios of 2,6-DClSt and the maleimide derivatives were reported, along with their thermal decomposition characteristics, showing high thermostability between 400°C and 500°C researchgate.net.
Another investigation focused on the copolymerization of 2,6-dichlorostyrene with maleic anhydride (B1165640) (MAn) researchgate.net. This system, carried out in toluene at 65°C, demonstrated that chlorinated styrenes and maleic anhydride form alternating copolymers under various monomer feed ratios, likely due to the participation of charge-transfer complexes. The initial rates of copolymerization increased with electron-donating comonomers, with the highest rates observed at equimolar ratios. The resulting copolymers exhibited enhanced thermal stability compared to homopolymers, decomposing via a two-step mechanism, and possessed higher glass transition temperatures (Tg) and molecular weights than their corresponding homopolymers researchgate.net.
The copolymerization of this compound with methyl acrylate (B77674) and 2-vinylpyridine (B74390) has also been examined, with monomer reactivity ratios determined for these binary systems capes.gov.br. Terpolymers prepared from these monomers showed compositions that could be predicted from the kinetic data of the binary copolymerizations. Solution properties, including molecular weight and viscosity, were measured for terpolymers, indicating that the polymer chain conformation can vary depending on the solvent. For instance, in nitromethane (B149229), the polymer exhibited polyelectrolyte behavior due to potential interactions between the solvent and vinylpyridine groups capes.gov.br.
Table 1: Binary Copolymerization Systems Involving this compound
| Comonomer(s) | This compound Isomer | Initiator/Method | Reactivity Ratios (r1, r2) | Mw (x10⁻³) | Mn (x10⁻³) | Tg (°C) | Decomposition (°C) | References |
| Maleimide (MI) | 2,6-Dichlorostyrene | Free-radical (Butanone/Toluene, 65°C) | Not specified | 46.1 | 27.1 | Linear distribution between homopolymers | 400-500 | researchgate.net |
| N-Methylmaleimide (NMeMI) | 2,6-Dichlorostyrene | Free-radical (Butanone/Toluene, 65°C) | Not specified | 90.4 | 46.0 | Linear distribution between homopolymers | 400-500 | researchgate.net |
| N-Phenylmaleimide (NPhMI) | 2,6-Dichlorostyrene | Free-radical (Butanone/Toluene, 65°C) | Not specified | 81.4 | 37.0 | Linear distribution between homopolymers | 400-500 | researchgate.net |
| Maleic Anhydride (MAn) | 2,6-Dichlorostyrene | Free-radical (Toluene, 65°C) | Alternating composition | Not specified | Not specified | Higher than homopolymers | Two-step mechanism | researchgate.net |
| Methyl Acrylate, 2-Vinylpyridine | This compound | Not specified | Determined | Not specified | Not specified | Not specified | Not specified | capes.gov.br |
Compound List
this compound
Styrene
Maleimide
N-Methylmaleimide
N-Phenylmaleimide
Maleic Anhydride
Methyl Acrylate
2-Vinylpyridine
Terpolymerization Systems with this compound
This compound can participate in terpolymerization reactions, leading to more complex polymer architectures and properties.
The terpolymerization of this compound, methyl acrylate, and 2-vinylpyridine has been studied, with efforts made to correlate the terpolymer compositions with kinetic data derived from binary copolymerizations researchgate.netcapes.gov.brresearchgate.net. A specific terpolymer composition reported was 16 mole percent this compound, 37 mole percent methyl acrylate, and 47 mole percent 2-vinylpyridine capes.gov.br. Investigations into the solution properties of such terpolymers revealed that while molecular weights were similar in different solvents, the polymer chain conformation varied, showing greater extension in acetic acid than in methyl ethyl ketone capes.gov.br. Furthermore, the terpolymer exhibited polyelectrolyte behavior in nitromethane solutions, indicating interactions related to the vinylpyridine moieties capes.gov.br.
Table 6: Composition of a this compound-Methyl Acrylate-2-Vinylpyridine Terpolymer
| Monomer | Molar Percentage |
| This compound | 16 |
| Methyl Acrylate | 37 |
| 2-Vinylpyridine | 47 |
Compound List:
this compound
Maleimide
N-Methylmaleimide
N-Phenylmaleimide
Maleic Anhydride
Methyl Acrylate
2-Vinylpyridine
Styrene
2,6-Dichlorostyrene
Determination and Analysis of Monomer Reactivity Ratios
Monomer reactivity ratios (r1 and r2) are fundamental parameters that quantify the relative tendency of two different monomers to add to a growing polymer chain during copolymerization. These values dictate the composition and sequence distribution of the resulting copolymer. For this compound, studies have employed established methods such as the Kelen-Tüdös and Fineman-Ross methods to determine these ratios when copolymerized with various comonomers.
Research involving 2,6-dichlorostyrene (2,6-DClSt) has indicated that its copolymerization with monomers like maleimide (MI), N-methylmaleimide (NMeMI), and N-phenylmaleimide (NPhMI) results in a random arrangement of monomers within the copolymer chains, as suggested by the determined reactivity ratios researchgate.nettandfonline.com. While specific r1 and r2 values for all these systems are not universally detailed in the provided literature, the analysis points towards a statistical copolymerization process. For instance, azeotropic points, which are compositions in the feed that yield a copolymer of the same composition, have been identified for these systems, providing indirect insights into the relative reactivities.
Table 1: Azeotropic Compositions in Copolymerization of 2,6-Dichlorostyrene with Maleimides
| Comonomer | Azeotropic Composition (Molar Ratio: 2,6-DClSt : Comonomer) | Reference |
| Maleimide (MI) | 0.5 : 0.5 | researchgate.nettandfonline.com |
| N-methylmaleimide (NMeMI) | 0.4 : 0.6 | researchgate.nettandfonline.com |
| N-phenylmaleimide (NPhMI) | 0.4 : 0.6 | researchgate.nettandfonline.com |
The copolymerization of this compound isomers with other monomers, such as maleic anhydride (MAn), also involves the determination of reactivity ratios. Studies on 2-chlorostyrene, 4-chlorostyrene, and 2,6-dichlorostyrene with maleic anhydride suggest that these systems lead to alternating or near-alternating compositions, implying specific reactivity ratio behaviors that favor alternation researchgate.nettandfonline.com. The analysis of the styrene-2,5-dichlorostyrene system has also involved determining critical constants derived from copolymer composition equations, which are related to reactivity ratios researchgate.net.
Investigations into Alternating Copolymerization Phenomena
Alternating copolymerization is characterized by the regular, sequential arrangement of two different monomer units along the polymer backbone (e.g., -A-B-A-B-). This type of copolymerization often occurs when there is a significant difference in the electronic properties between the comonomers, such as between electron-donating and electron-accepting monomers.
This compound, particularly when copolymerized with electron-deficient monomers like maleic anhydride (MAn), has been shown to form alternating copolymers researchgate.nettandfonline.com. The copolymerization of 2-chlorostyrene, 4-chlorostyrene, and 2,6-dichlorostyrene with maleic anhydride in toluene at 65°C results in copolymers with alternating compositions, irrespective of the initial monomer ratios in the feed researchgate.nettandfonline.com. This tendency towards alternation is a significant characteristic, suggesting strong specific interactions between the comonomers during the polymerization process. Similarly, while not directly involving this compound, studies on other substituted styrenes and maleimides have also demonstrated alternating copolymerization, often attributed to charge-transfer complex formation tandfonline.comresearchgate.net.
Role of Charge-Transfer Complex (CTC) Formation in Copolymerization
Charge-transfer complex (CTC) formation between electron-donating and electron-accepting monomers can significantly influence the kinetics and mechanism of free-radical copolymerization, often promoting alternating copolymer structures. In systems involving this compound, CTC formation has been identified as a key factor.
Specifically, the copolymerization of 2-chlorostyrene, 4-chlorostyrene, and 2,6-dichlorostyrene with maleic anhydride (MAn) involves the formation of charge-transfer complex monomers (CTC) from the mixture of comonomers researchgate.nettandfonline.com. This CTC formation is associated with an increase in the initial rate of copolymerization, with the highest rates observed at equimolar ratios of comonomers in the feed researchgate.nettandfonline.com. The involvement of CTCs in driving the alternating copolymerization of these chlorinated styrenes with maleic anhydride has been explicitly stated, highlighting the electron-accepting nature of MAn and the electron-donating character of the chlorinated styrenes, albeit modulated by the chlorine substituents researchgate.nettandfonline.com. While the equilibrium constant for CTC formation might be low in some related systems (e.g., 0.02 L mol−1 for N-phenylmaleimide and α-methylstyrene), its presence can still dictate the copolymerization mechanism and outcome researchgate.net.
Graft Copolymerization Techniques
Graft copolymers are polymers with side chains of one type attached to the main backbone of another polymer. This compound can be incorporated into graft copolymer structures through various polymerization techniques. These methods generally fall into three categories: "grafting-to," "grafting-from," and "grafting-through" mdpi.com.
This compound isomers, such as 2,4-dichlorostyrene (B1605465), have been mentioned in the context of graft polymerization processes, indicating their use as monomers in the synthesis of graft polyblends google.com. Furthermore, various vinyl aromatic compounds, including chlorostyrene and this compound isomers, can be polymerized in the presence of stereospecific butadiene rubbers to form graft copolymers google.com. These processes often involve polymerizing a solution or dispersion of the rubber and the monomers, controlling agitation, polymerization conditions, and heat treatment to achieve the desired graft structure google.com. Techniques such as atom transfer radical polymerization (ATRP), anionic polymerization, and free radical living polymerization are broadly applicable for synthesizing graft copolymers, and this compound could potentially be integrated using these controlled polymerization methods wikipedia.org.
Compound List:
this compound
2,6-Dichlorostyrene (2,6-DClSt)
Maleimide (MI)
N-methylmaleimide (NMeMI)
N-phenylmaleimide (NPhMI)
Maleic anhydride (MAn)
Styrene (St)
2-chlorostyrene (2-ClSt)
4-chlorostyrene (4-ClSt)
α-methylstyrene (α-MeSt)
Methyl acrylate (MA)
2-vinylpyridine
2,5-dichlorostyrene
2,4-dichlorostyrene
Structure Property Relationships of Polydichlorostyrene and Its Copolymers
Molecular Weight and Polydispersity Analysis in Polydichlorostyrene
The molecular weight and its distribution, quantified by the polydispersity index (PDI), are fundamental characteristics that dictate a polymer's physical and mechanical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a primary technique used to determine the number-average molecular weight () and weight-average molecular weight (), from which the PDI () is calculated polymersource.ca. A PDI of 1.0 signifies a perfectly uniform, "monodisperse" sample, while real polymer samples exhibit a distribution of chain lengths malvernpanalytical.com. For instance, studies on polystyrene, a related polymer, have shown that narrow molecular weight distributions (PDI < 1.15) are achievable with controlled polymerization techniques sigmaaldrich.comnih.govmdpi.comrsc.org. While specific data for polythis compound's PDI across various synthesis methods are not detailed in the provided search results, the general principles of molecular weight analysis apply. The molecular weight of polymers can reach up to 1.5 million Daltons, as demonstrated by MALDI mass spectrometry for polystyrene, with accurate determination being crucial for understanding polymer behavior nih.gov.
Thermal Behavior and Decomposition Kinetics of Polythis compound
The thermal properties of polymers, including their stability and decomposition pathways, are vital for processing and application. Thermogravimetric Analysis (TGA) is instrumental in assessing thermal stability by measuring mass loss as a function of temperature setaramsolutions.comperkinelmer.com.
TGA reveals the temperatures at which a polymer begins to decompose and the rate of this decomposition. For polystyrene, decomposition typically begins around 325°C, with a maximum decomposition rate observed at higher temperatures, and a significant mass loss occurring up to 430°C due to depolymerization wikipedia.orgiieta.org. Chlorinated polymers, such as polyvinyl chloride (PVC), exhibit decomposition starting at lower temperatures, with dehydrochlorination occurring in specific temperature ranges iieta.org. While direct TGA data for polythis compound is not explicitly detailed, it is expected that the presence of chlorine atoms would influence its thermal decomposition profile compared to polystyrene, potentially affecting its thermal stability and degradation pathways. For example, chlorinated paraffins are used to enhance the flame retardancy and thermal insulation of polystyrene google.com.
The glass transition temperature () is a critical parameter marking the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state goalparacollege.ac.in. This transition is associated with the onset of large-scale segmental motion of polymer chains wikipedia.orggoalparacollege.ac.in. The is influenced by factors such as molecular weight, chain flexibility, and intermolecular forces goalparacollege.ac.inmit.edu. For polystyrene, the is around 100°C wikipedia.orgplasticfantasticlibrary.com. While specific values for polythis compound are not provided, the introduction of chlorine atoms onto the styrene (B11656) backbone would likely alter the chain mobility and, consequently, the . For instance, the of polymers can be affected by copolymerization or the presence of specific functional groups goalparacollege.ac.in. Research on related chlorinated polymers or styrene copolymers might offer comparative insights.
Solution Properties and Polymer Chain Conformation
The behavior of polymers in solution is governed by interactions between polymer chains and solvent molecules, influencing chain conformation, viscosity, and scattering properties.
Viscometry is a widely used technique to characterize polymers in solution, providing insights into molecular weight, coil dimensions, and thermodynamic properties researchgate.netmuser-my.com. Intrinsic viscosity [η] is a key parameter derived from viscometric studies, which relates to the polymer's molar mass and chain conformation muser-my.compolyanalytik.com. Huggins' equation is commonly employed to analyze the concentration dependence of viscosity and determine the Huggins coefficient, which reflects polymer-solvent interactions yildiz.edu.tr. Light scattering techniques, such as Dynamic Light Scattering (DLS) and Static Light Scattering (SLS), are also employed to determine molecular weight, chain dimensions (like radius of gyration, ), and conformation acs.orgunl.edunist.govmdpi.comunits.it. The dissymmetry of scattered light can provide information about the shape of polymer molecules in solution, distinguishing between spherical, rod-like, or random coil conformations nist.govcapes.gov.br. For example, studies on grafted polystyrenes have shown that polymer chain conformation in solution can vary from ellipsoidal to rigid cylindrical or wormlike morphologies depending on the molecular weight and solvent quality acs.orgunl.edu.
While this compound itself is not inherently ionic, its copolymers can exhibit polyelectrolyte behavior if they incorporate charged or ionizable monomer units. Polyelectrolyte complexes form when oppositely charged polymers interact in solution, leading to various phase behaviors such as colloidal suspensions or precipitates nih.gov. Research has shown that polymers can behave as polyelectrolytes in specific solvent systems, as observed with a terpolymer containing this compound and vinylpyridine, where the polymer exhibited polyelectrolyte behavior in nitromethane (B149229), attributed to interactions with the solvent capes.gov.br. The behavior of polyelectrolyte copolymers is highly dependent on factors like charge ratio, degree of polymerization, monomer sequence, and ionic strength of the solution nih.gov.
Influence of Polymer Architecture on Macroscopic Material Properties
The macroscopic properties of polymeric materials are intrinsically linked to their molecular structure, including chain architecture, molecular weight, and the arrangement of different monomeric units within the polymer chain wiley-vch.de. For block copolymers (BCPs), the interplay between chemically distinct blocks, their relative lengths, and their miscibility drives self-assembly into ordered nanostructures. These nanostructures, in turn, dictate the bulk material properties, enabling the design of advanced functional materials mdpi.comobservatorioplastico.comnih.govumn.edu.
Design and Synthesis of Block Copolymers and Nanostructures
Block copolymers are synthesized with precisely controlled molecular weights and defined macromolecular architectures through advanced polymerization techniques such as anionic polymerization and living radical polymerization mdpi.comobservatorioplastico.comresearchgate.net. These methods allow for the creation of polymers with distinct blocks, which, due to thermodynamic immiscibility, tend to microphase separate umn.edumdpi.com. This phase separation, governed by the balance of entropic and enthalpic contributions and characterized by the Flory-Huggins interaction parameter (), leads to the formation of ordered nanostructures like spheres, cylinders, lamellae, or more complex morphologies such as gyroids or Frank-Kasper phases mdpi.comobservatorioplastico.comnih.govumn.edumdpi.com.
Table 1: Conceptual Influence of Block Copolymer Architecture on Nanostructure and Properties
| Polymer Architecture Parameter | Potential Impact on Nanostructure | Potential Impact on Macroscopic Properties |
| Block Length Ratio | Dictates morphology (e.g., sphere, cylinder, lamella) observatorioplastico.comumn.edu | Influences mechanical strength, thermal transitions, phase behavior mdpi.comnih.gov |
| Chemical Nature of Blocks | Affects miscibility and value, driving phase separation umn.edumdpi.com | Modifies properties like solubility, glass transition temperature, chemical resistance |
| Topology (e.g., Linear vs. Branched) | Can lead to different packing arrangements and domain connectivity mdpi.comrsc.org | Affects rheological properties, processability, and self-assembly efficiency |
| Chemical Modification (e.g., hydrogenation, sulfonation) | Alters block interactions and can induce new self-assembly behaviors mdpi.com | Can enhance thermal stability, introduce polarity, or create amphiphilic character mdpi.com |
Functionalization of Polythis compound Surfaces
Surface functionalization is a critical strategy for tailoring the surface properties of polymers, such as wettability, adhesion, and chemical reactivity, independently of their bulk characteristics umich.eduatomiclayerdeposition.com. This process involves the attachment of specific functional moieties to the polymer surface, enabling precise control over interfacial interactions umich.edumdpi.com.
Various methods are employed for surface functionalization, broadly categorized into liquid-phase and plasma-based treatments nih.gov. Chemical treatments, such as sulfonation or oxidation, can introduce polar groups like hydroxyls, thereby increasing surface hydrophilicity and promoting cell adhesion, as observed with polystyrene (PS) nih.gov. Plasma treatments, often using reactive gases, can also modify the surface chemistry by introducing functional groups or altering surface topography atomiclayerdeposition.comnih.gov. For example, oxygen plasma treatment of polydimethylsiloxane (B3030410) (PDMS) introduces hydroxyl groups, rendering the surface hydrophilic, although this effect can be transient due to hydrophobic recovery atomiclayerdeposition.com. Alternatively, depositing inorganic layers, such as titanium oxide (TiO), can provide stable anchoring sites for further functionalization and maintain surface hydrophilicity atomiclayerdeposition.com.
Table 2: Common Surface Functionalization Methods and Imparted Properties
| Functionalization Method | Example Polymer/System | Imparted Surface Property/Functionality | Relevant Literature |
| Sulfonation | Polystyrene (PS) | Increased hydrophilicity, enhanced cell adhesion | nih.gov |
| Oxidation (e.g., acid treatment) | Polystyrene (PS) | Hydrophilicity, reactive sites for further modification | nih.gov |
| Plasma Treatment (e.g., O plasma) | Polydimethylsiloxane (PDMS) | Hydrophilicity (introduction of hydroxyl groups) | atomiclayerdeposition.comnih.gov |
| Atomic Layer Deposition (ALD) | Polydimethylsiloxane (PDMS) | Hydrophilicity, stable anchoring sites for further functionalization | atomiclayerdeposition.com |
| Grafting of Functional Moieties | Various polymers | Tailored chemical reactivity, specific binding capabilities | umich.edumdpi.com |
The ability to precisely functionalize polymer surfaces opens avenues for creating materials with tailored interfacial properties for diverse applications, ranging from biomedical devices to advanced composites.
Compound Names Mentioned:
this compound
Polythis compound
Polystyrene (PS)
Polyisoprene (PI)
Polystyrene-b-polyisoprene (PS-b-PI)
Poly(ethylene-alt-propylene)
Poly(sulfonated isoprene-co-isoprene)
Polydimethylsiloxane (PDMS)
Polystyrene-b-poly(dimethylsiloxane) (PS-b-PDMS)
Poly(butyl acrylate-b-ethylene oxide-b-butyl acrylate) (PBA-b-PEO-b-PBA)
Poly(butyl acrylate)-b-poly(methyl methacrylate) (PBA-b-PMMA)
Poly(vinylpyridine) (PVP)
Poly(vinylidene fluoride-co–hexafluoropropylene) (PVDF-HFP)
Fluoroalkyl silane (B1218182) (FAS)
Polydopamine
Polyethylene (PE)
Quaternary Ammonium Compounds (QACs)
Polyethylene oxide-polypropylene oxide (Pluronic)
Polyesters
Polyethylene Terephthalates
Polyphosphazenes
Advanced Applications of Polydichlorostyrene in Materials Science and Engineering
Development of High-Performance Polymeric Materials
The introduction of chlorine atoms into the styrene (B11656) monomer can enhance certain physical properties of the resulting polymer, leading to the development of materials with improved performance characteristics for specialized applications.
The thermal stability of a polymer is a critical factor in its application, particularly for use in resins and composites that may be exposed to elevated temperatures. The thermal degradation of polystyrene typically begins at around 270°C in the presence of air. nih.gov For polystyrene, the process of thermal degradation is complex and can involve chain scission, depolymerization, and the release of volatile products. nih.govresearchgate.netnih.govmarquette.edu
The substitution of hydrogen with chlorine on the phenyl ring can influence the thermal stability of the polymer. For instance, poly(p-chlorostyrene) has been studied to understand the effect of halogenation on thermal decomposition. scirp.org The glass transition temperature (Tg), which is the temperature at which a polymer transitions from a hard, glassy state to a soft, rubbery state, is a key indicator of its thermal performance. For poly(2,6-dichlorostyrene), the glass transition temperature has been reported to be 167 °C.
The incorporation of fillers can further enhance the thermal properties of polystyrene-based composites. For example, the addition of boron nitride to polystyrene has been shown to increase its thermal conductivity and stability. nih.gov Similarly, composites of polystyrene with materials like aluminum oxide, magnesium oxide, and silicon carbide have been fabricated to improve thermal conductivity. nih.gov While specific research on polydichlorostyrene composites is limited, the principles of enhancing thermal stability through the addition of thermally conductive fillers are well-established for polystyrene and its derivatives. nih.govmdpi.comnih.gov
Table 1: Thermal Properties of Polystyrene and a Dichlorinated Derivative
| Polymer | Glass Transition Temperature (Tg) | Onset of Thermal Degradation (in air) |
| Polystyrene | ~100 °C | ~270 °C nih.gov |
| Poly(2,6-dichlorostyrene) | 167 °C | Data not available |
Note: The onset of thermal degradation can vary depending on the specific experimental conditions.
The ability of a polymer to form a continuous film is essential for applications such as coatings, adhesives, and membranes. The film formation process is influenced by the polymer's molecular weight, glass transition temperature, and the solvent system used. For a film to form effectively from a polymer solution or dispersion, the polymer chains must be able to move and entangle as the solvent evaporates.
In its pure form, polystyrene is an excellent electrical insulator, with a very low electrical conductivity. youtube.com The electrical insulating properties of polystyrene are due to the absence of free charge carriers in its molecular structure. researchgate.net However, the electrical conductivity of polystyrene can be significantly increased by the incorporation of conductive fillers to create a composite material. researchgate.net
Common conductive fillers include carbon-based materials like carbon black and graphene, as well as metallic particles. researchgate.netnih.gov When these fillers are dispersed within the polymer matrix at a concentration above a certain percolation threshold, they can form a continuous conductive network, allowing for the flow of electricity. For example, the addition of graphene to polystyrene has been shown to increase its electrical conductivity by several orders of magnitude. nih.gov
While there is a lack of specific research on the electrical properties of polythis compound, it is expected to be an insulator in its pure form, similar to polystyrene. The introduction of chlorine atoms is not anticipated to inherently transform the polymer into a conductor. However, it is plausible that polythis compound could be used as a matrix for conductive composites. The principles of creating electrically conductive polymer composites by adding fillers would be applicable to polythis compound.
Table 2: Electrical Conductivity of Polystyrene and a Conductive Composite
| Material | Electrical Conductivity (S/m) |
| Pure Polystyrene | ~6.7 x 10⁻¹⁴ nih.gov |
| Graphene/Polystyrene Composite (~1.1 vol% graphene) | ~3.49 nih.gov |
| Polythis compound | Data not available |
Functional Materials and Catalytic Systems
The chemical modification of polystyrene allows for its use in a variety of functional applications, including as a support for catalysts. The ability to functionalize the phenyl rings provides a versatile platform for attaching active species.
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation from the reaction mixture. researchgate.net Polymeric supports, such as polystyrene, can be used to immobilize homogeneous catalysts, effectively converting them into heterogeneous systems. researchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysis.
The surface of polystyrene can be functionalized with various chemical groups that can then act as ligands to bind metal catalysts. acs.orgmdpi.com While specific studies detailing the use of polythis compound as a catalyst support are limited, the presence of chlorine atoms on the phenyl ring could potentially influence its interaction with catalytic species or provide sites for further functionalization.
Metal oxide nanoparticles are of significant interest in catalysis due to their high surface area and unique electronic properties. The immobilization of these nanoparticles on a solid support is a common strategy to prevent their aggregation and facilitate their recovery and reuse. semanticscholar.orgresearchgate.net
Polystyrene-based materials have been used as supports for the immobilization of metal oxide nanoparticles. For instance, iron oxide nanoparticles have been encapsulated within polystyrene to create magnetic polymer beads. semanticscholar.orgresearchgate.net The functionalization of the polystyrene surface can provide anchor points for the nanoparticles. For example, amino groups can be introduced onto the surface of polystyrene, which can then be used to couple with other molecules or nanoparticles. acs.org
Although there is no direct research found on the use of polythis compound for the immobilization of metal oxide nanoparticles, the principles of surface functionalization and nanoparticle attachment established for polystyrene could potentially be adapted. The chlorine atoms on the phenyl rings of polythis compound could be leveraged for specific chemical modifications to facilitate the binding of metal oxide nanoparticles.
Polythis compound as a Support for Heterogeneous Catalysts
Application in Recyclable Catalytic Systems (e.g., Hydrogen Borrowing Reactions)
The immobilization of homogeneous catalysts onto polymer supports is a key strategy for developing recyclable catalytic systems. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Polystyrene and its derivatives are often used as supports due to their chemical stability and amenability to functionalization.
Polythis compound, while not as commonly used as polystyrene, offers potential advantages as a catalyst support. The chlorine atoms on the phenyl ring can serve as sites for further chemical modification, allowing for the covalent attachment of catalytically active metal complexes. This covalent linkage can provide a more robust and leach-resistant catalyst compared to physical adsorption methods.
One area where such recyclable catalysts are of great interest is in "hydrogen borrowing" reactions. This elegant catalytic process involves the temporary removal of hydrogen from a substrate (typically an alcohol) to form a reactive intermediate (an aldehyde or ketone), which then reacts with another molecule. The catalyst subsequently returns the "borrowed" hydrogen to the newly formed molecule. fluorine1.ru These reactions are highly atom-economical, often producing water as the only byproduct. fluorine1.ru
While direct applications of polythis compound in hydrogen borrowing catalysis are not yet widely reported, its potential lies in its ability to be functionalized to anchor the transition metal catalysts (often based on iridium, ruthenium, or cobalt) that are active in these transformations. nih.gov The polymer backbone provides a stable and recoverable platform, allowing the expensive metal catalyst to be easily separated from the reaction mixture and reused multiple times, which is a significant advantage for sustainable chemical synthesis.
Role in Thermally Reactive Adhesives
Thermally reactive adhesives are materials that are applied in a molten state and then undergo a chemical cross-linking reaction to form a strong, durable bond. researchgate.net This process results in a thermoset adhesive that cannot be re-melted, providing excellent thermal and chemical resistance. researchgate.netepa.gov
Polythis compound has potential applications in this field due to the reactivity of its chlorine-carbon bonds. These sites on the polymer chain can participate in cross-linking reactions. For instance, chlorine-containing polymers can be cross-linked using dicarboxylic acid salts, where esterification occurs between the C-Cl bonds of the polymer and the carboxylate groups of the cross-linker. chemrxiv.org This reaction creates thermally reversible covalent cross-links, which could be engineered to produce adhesives with tailored properties. chemrxiv.org
In a thermally reactive adhesive formulation, polythis compound could be blended with other polymers and a suitable cross-linking agent. Upon heating, the adhesive would initially melt and flow to wet the surfaces to be bonded. Subsequent or simultaneous application of a trigger (which could be heat, a catalyst, or a combination) would initiate the cross-linking reaction involving the chlorine atoms, leading to the formation of a strong, intractable bond. The presence of the aromatic rings in the polymer backbone would also contribute to the thermal stability and mechanical strength of the final adhesive.
Application as Photoresist Materials
Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the fabrication of microelectronic devices. The properties of a photoresist, such as its resolution, sensitivity, and etch resistance, are crucial for creating the intricate circuitry of modern electronics. google.com
Polystyrene itself has been investigated as a negative-tone electron beam lithography resist, demonstrating high-resolution capabilities. researchgate.net In a negative-tone resist, the regions exposed to radiation become less soluble in a developer solvent, often due to cross-linking reactions. The introduction of chlorine atoms into the polystyrene structure, as in polythis compound, can further enhance its properties as a photoresist.
One of the key requirements for a photoresist is its ability to withstand the etching processes used to transfer the pattern to the underlying substrate. google.comresearchgate.net Halogen-containing plasmas are commonly used for etching. The incorporation of aromatic groups and halogen atoms into the polymer structure can increase its resistance to these etching processes. researchgate.net Therefore, polythis compound is expected to exhibit good etch resistance, making it a promising candidate for photoresist formulations.
The chlorine atoms could also potentially influence the lithographic performance by affecting the polymer's solubility characteristics and its interaction with the developer solvents. While specific formulations based on polythis compound are not widely commercialized, its properties align with the requirements for high-performance photoresist materials.
| Property | Description | Relevance to Photoresists |
| Resolution | The ability to distinguish between adjacent features on a substrate. | Higher resolution allows for the fabrication of smaller and more densely packed electronic components. |
| Sensitivity | The amount of radiation required to induce the desired chemical change in the resist. | Higher sensitivity allows for faster processing times and higher throughput in manufacturing. |
| Etch Resistance | The ability of the resist to withstand the chemical etching processes used to pattern the underlying substrate. | High etch resistance ensures that the patterned features are accurately transferred to the substrate. |
| Adhesion | The ability of the photoresist to adhere to the substrate material. | Good adhesion is necessary to prevent the resist from lifting off during processing. |
Use in Metal Adsorption and Sequestration
The removal of heavy metal ions from wastewater is a critical environmental challenge. Adsorption using polymeric materials is a promising approach due to the potential for high capacity, selectivity, and reusability. nih.govtandfonline.com
Polymers containing chlorine atoms can exhibit an affinity for heavy metal ions. The chlorine atoms, being electronegative, can act as binding sites for metal cations through electrostatic interactions or coordination. Studies have shown that chlorinated polymers can be effective in adsorbing various heavy metals. For example, the presence of organic chlorides can influence the adsorption capacity for metals like chromium, lead, and copper. nih.gov
Polythis compound, with its dichlorinated phenyl rings, could be an effective adsorbent for heavy metal sequestration. The polymer could be used in various forms, such as beads, fibers, or membranes, to maximize the surface area available for adsorption. The aromatic rings may also contribute to the adsorption process through π-cation interactions with certain metal ions.
The effectiveness of metal adsorption is often dependent on factors such as pH, contact time, and the initial concentration of the metal ions. researchgate.net Research on polyamides and polythioamides with pendent chlorobenzylidene rings has demonstrated their capability to remove heavy metal ions like Pb(II), Cd(II), Cu(II), and Cr(III) from aqueous solutions. researchgate.net This suggests that polymers incorporating chlorinated aromatic structures, such as polythis compound, hold significant potential for applications in environmental remediation.
| Polymer | Metal Ion | Adsorption Capacity (mg/g) | Reference |
| Chitosan/Poly(vinyl alcohol) | Pb(II) | Varies with formulation | nih.gov |
| Polyamide-PDMC | CuCl₂ | Not specified | epa.gov |
| Polyamide-PDMC | ZnCl₂ | Not specified | epa.gov |
| Chitosan-PCL Composite | Zn(II) | 165.59 | harth-research-group.org |
| Chitosan-PCL Composite | Fe(II) | 10.72 | harth-research-group.org |
| Chitosan-PCL Composite | Cu(II) | 3.91 | harth-research-group.org |
Innovations in Polymer Engineering and Design
Innovations in polymer science often focus on the synthesis of new polymers with precisely controlled structures and properties. The copolymerization of this compound with other monomers is a key area of research for creating novel materials that leverage the unique characteristics of the this compound unit.
Recent studies have explored the synthesis of copolymers of this compound derivatives with other monomers like styrene and various acrylates. nist.gov For example, novel dichloro ring-disubstituted isobutyl phenylcyanoacrylates have been synthesized and copolymerized with styrene using radical initiation. The composition of the resulting copolymers can be controlled by the monomer feed ratio, allowing for the fine-tuning of the material's properties.
These advanced synthesis techniques, such as controlled radical polymerization, enable the creation of block copolymers with well-defined architectures. fluorine1.ru For instance, a block copolymer containing a polythis compound segment and a segment of a different polymer could exhibit microphase separation, leading to the formation of ordered nanostructures. These materials could have applications in areas such as nanotechnology, membranes for separation, and advanced coatings.
The ability to incorporate this compound into copolymers opens up possibilities for designing materials with a tailored balance of properties, such as thermal stability, chemical resistance, optical properties, and surface energy. These engineered polymers represent the forefront of materials science, with the potential to address the needs of a wide range of advanced technological applications.
Environmental Fate and Degradation Studies of Dichlorostyrene and Its Polymers
Environmental Occurrence and Distribution of Dichlorostyrene Isomers
Specific studies detailing the environmental occurrence and distribution of this compound isomers in various environmental matrices such as air, water, and sediment are not extensively documented in the provided search results. However, chlorostyrenes, including dichlorostyrenes, have been identified as degradation products of other compounds, such as octachlorostyrene (B1206481) (OCS), suggesting their potential presence in environmental systems researchgate.netresearchgate.net. While this compound is amenable to analysis using established methods for chlorinated hydrocarbons researchgate.net, comprehensive data on its concentration levels, spatial distribution, and partitioning across different environmental compartments (air, water, sediment) remains limited in the reviewed literature.
Detection and Quantification in Environmental Matrices (e.g., Air, Water, Sediment)
Direct quantitative data and specific detection limits for this compound isomers in air, water, and sediment samples were not found in the provided search results. The presence of dichlorostyrenes has been inferred as degradation products of other persistent organic pollutants researchgate.netresearchgate.net. Analytical methods exist for the detection of chlorinated hydrocarbons, which would include this compound, indicating that quantification is feasible researchgate.net. However, published studies focusing on the widespread occurrence and precise quantification of this compound isomers in these environmental compartments are not detailed in the retrieved information.
Degradation Pathways and Mechanisms of this compound and its Polymers
The degradation of this compound and its polymers can occur through both biotic and abiotic processes.
Biotic Degradation Processes and Bioremediation Potential
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. These processes often utilize enzymatic mechanisms to transform pollutants into simpler, less harmful substances, potentially leading to mineralization (conversion to CO₂, water, etc.) nih.govresearchgate.netnih.govmdpi.compressbooks.pub. Bioremediation strategies, including bio-stimulation and bio-augmentation, aim to enhance these natural microbial processes for environmental cleanup mdpi.comresearchgate.net. While general principles of microbial degradation and bioremediation for various pollutants, including chlorinated compounds, are well-established clu-in.orgresearchgate.netnih.govprovectusenvironmental.comnih.govosdd.net, specific research detailing the biotic degradation pathways or the bioremediation potential of this compound isomers was not found in the provided search results.
Abiotic Degradation Pathways (e.g., Photodegradation, Thermal Degradation)
Abiotic degradation encompasses processes that occur without direct biological intervention, driven by physical or chemical factors.
Photodegradation: Photodegradation involves the breakdown of substances by light, particularly ultraviolet radiation. Some studies mention this compound polymers in the context of their material properties related to light exposure and optical sensing applications researchgate.netresearchgate.nettudublin.iersc.org. These studies suggest that while some polymers containing this compound units exhibit stability or specific responses to light researchgate.nettudublin.ie, specific photodegradation pathways for this compound molecules themselves are not detailed in the retrieved literature. Photodegradation of polymers generally involves light absorption leading to chemical reactions and bond scission researchgate.netresearchgate.netencyclopedia.pub.
Thermal Degradation: Thermal degradation occurs when materials break down due to elevated temperatures, even in the absence of oxygen wikipedia.org. Studies have investigated the thermal degradation kinetics and mechanisms of polymers, including those containing this compound units, using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) researchgate.netwikipedia.orgdtic.miltaylorandfrancis.comcsic.esmdpi.com. These analyses help determine the thermal stability and decomposition behavior of polymeric materials. However, specific thermal degradation pathways for this compound molecules were not elaborated upon in the provided search results. General abiotic degradation pathways for chlorinated compounds can include hydrolysis and elimination researchgate.netclu-in.orgprovectusenvironmental.comnih.gov.
Advanced Analytical Techniques for Environmental Monitoring of this compound
The identification and quantification of organic pollutants in environmental samples rely on sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone in this field.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile and semi-volatile organic compounds in a wide range of environmental matrices, including air, water, soil, and sediment researchgate.netcdc.govusgs.govmeasurlabs.comresearchgate.netlabcompare.comusgs.govthermofisher.comchromatographyonline.comlcms.czsciendo.comkoreascience.krresearchgate.net. The GC component separates complex mixtures of compounds based on their physical and chemical properties, while the MS component identifies and quantifies them by analyzing their mass-to-charge ratios. This hyphenated technique is widely employed for monitoring pollutants such as chlorinated hydrocarbons researchgate.netcdc.gov, pesticides usgs.govusgs.govlcms.cz, and various other organic contaminants researchgate.netlabcompare.com.
Sample preparation, including extraction and cleanup steps such as Solid-Phase Extraction (SPE), is crucial for removing interfering substances and concentrating analytes prior to GC-MS analysis researchgate.netresearchgate.netusgs.govresearchgate.netlabcompare.comusgs.govthermofisher.comlcms.cz. While specific GC-MS methods tailored exclusively for this compound in environmental samples were not explicitly detailed in the provided results, the technique's established application to related chlorostyrenes researchgate.netresearchgate.netkoreascience.kr and other chlorinated organic compounds confirms its suitability for the analysis of this compound.
Sample Preparation and Extraction Methods
Effective environmental monitoring and analysis of this compound necessitate robust sample preparation and extraction techniques tailored to diverse environmental matrices. These methods are critical for isolating the target analyte from complex matrices, removing interfering substances, and concentrating it to levels detectable by sensitive analytical instrumentation.
Extraction Techniques: For biological samples, particularly those with high lipid content such as fish tissue, ultrasonication has been employed using solvent mixtures like acetone/n-hexane (5:2, v/v) to efficiently extract chlorostyrenes, including this compound degradation products researchgate.netkoreascience.krresearchgate.net. For water samples, Solid-Phase Extraction (SPE) is a widely adopted technique, often utilizing sorbents like C18 cartridges ajol.info. For soil and sediment samples, conventional solvent extraction methods employing Soxhlet, automated Soxhlet, or ultrasonic extraction are common, with pressurized extraction techniques such as supercritical fluid extraction also being viable options epa.gov.
Cleanup and Pre-concentration: Following initial extraction, cleanup steps are essential to mitigate matrix interferences. Freezing-lipid filtration is a key method for biological samples, effectively removing a significant portion of lipids (approximately 90%) from the extract without substantial loss of target analytes researchgate.netkoreascience.krresearchgate.net. This process is crucial for preventing contamination of analytical instruments and improving chromatographic performance.
Solid-Phase Extraction (SPE) serves as a primary cleanup and pre-concentration tool. This technique involves passing the sample extract through a sorbent material that retains the analytes of interest while allowing interfering compounds to pass through, or vice-versa. Common sorbent materials used in environmental analysis include Florisil, C18 (octadecylsilane), and silica-based phases researchgate.netkoreascience.krresearchgate.netajol.infospecartridge.comthermofisher.comepa.gov. The SPE process typically involves:
Conditioning: Equilibrating the SPE cartridge with a suitable solvent to prepare the sorbent.
Sample Loading: Applying the sample extract to the conditioned cartridge.
Washing: Eluting unwanted matrix components with a weak solvent.
Elution: Recovering the target analytes by using a stronger solvent.
SPE significantly enhances analytical results by reducing sample complexity, minimizing baseline interferences, and increasing the sensitivity of detection methods thermofisher.com. Surrogate standards are often added to samples prior to extraction to monitor for matrix effects and assess the recovery efficiency of the entire process epa.gov.
Data Table 1: Extraction and Cleanup Recovery
| Sample Matrix | Extraction Method | Cleanup Method | Typical Recovery | Notes |
| Fish Tissue | Ultrasonication (acetone/n-hexane) | Freezing-Lipid Filtration | >80% | ~90% lipid removal; SPE (Florisil) for further cleanup researchgate.netkoreascience.krresearchgate.net |
| Water | Solid-Phase Extraction (e.g., C18 cartridge) | Not specified (inherent in SPE) | Varies | Solvent modifiers and elution solvents are optimized ajol.info |
| Soil/Sediment | Soxhlet, Ultrasonic, or Pressurized Extraction | Not specified | Varies | Surrogate standards used to monitor recovery epa.gov |
Development of Rapid and Sensitive Detection Methods
The accurate and efficient detection of this compound in environmental samples relies on the development of analytical methodologies that offer both high sensitivity and speed. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides definitive identification through mass spectral data and allows for sensitive quantification. For chlorostyrenes, including this compound, GC-MS in Selected Ion Monitoring (SIM) mode has been successfully applied researchgate.netkoreascience.krresearchgate.net. SIM mode enhances sensitivity by focusing on specific characteristic ions of the target analytes, thereby reducing background noise. Detection limits for chlorostyrenes in fish tissue have been reported in the range of 0.05 to 0.1 ng/g koreascience.krresearchgate.net. The use of capillary columns, such as DB-5MS or DB-HAX, is common for achieving good chromatographic separation of isomers and related compounds researchgate.net.
High-Performance Liquid Chromatography (HPLC): While GC-MS is prevalent, HPLC coupled with various detectors (e.g., UV, Mass Spectrometry) can also be employed for the analysis of styrene (B11656) derivatives, particularly if derivatization is used or if the compounds are less volatile. Optimization of mobile phase composition and detector parameters is crucial for enhancing sensitivity in HPLC-based methods nih.gov.
Method Validation: The development of reliable detection methods involves rigorous validation, including the determination of recovery, precision, and limits of detection (LODs) and quantification (LOQs) koreascience.krajol.info. Matrix-matched calibration and spiked recovery experiments are standard procedures to ensure accuracy in complex environmental matrices epa.gov.
Implications for Environmental Management and Remediation Strategies
Understanding the environmental fate and developing sensitive detection methods for this compound directly informs strategies for environmental management and remediation. The persistence, mobility, and potential bioaccumulation of this compound, inferred from its chemical structure and degradation pathways, dictate the approaches needed to mitigate its environmental impact.
Monitoring and Risk Assessment: The availability of rapid and sensitive detection methods enables comprehensive environmental monitoring programs. These programs can track the presence and concentration of this compound in various environmental compartments, such as water bodies, soil, and biota. Such data are foundational for conducting environmental risk assessments, identifying pollution sources, and evaluating the extent of contamination. For instance, the detection of dichlorostyrenes as degradation products of more persistent compounds like octachlorostyrene (OCS) can serve as an indicator of OCS release and transformation in the environment koreascience.kr.
Remediation Strategies: Knowledge of this compound's environmental behavior guides the selection and development of remediation technologies. If this compound proves to be persistent or mobile, strategies might include:
In-situ treatment: Employing bioremediation techniques where specific microbial consortia can degrade chlorinated organic compounds leuphana.de.
Ex-situ treatment: Excavating contaminated soil or pumping contaminated water for treatment using methods like advanced oxidation processes, activated carbon adsorption, or thermal desorption.
Containment: Implementing physical barriers or hydraulic controls to prevent the spread of contamination.
The efficiency of these remediation efforts is often assessed by the same sensitive analytical techniques used for initial detection, allowing for the monitoring of contaminant reduction over time. Furthermore, the principles of Green Sample Preparation (GSP) are increasingly being integrated into analytical methodologies, aiming to reduce solvent usage, waste generation, and energy consumption, thereby aligning analytical practices with broader environmental sustainability goals.
Compound List:
this compound
Octachlorostyrene (OCS)
Monochlorostyrenes
Chlorostyrenes
Computational Chemistry and Theoretical Modeling of Dichlorostyrene and Its Polymers
Quantum Chemical Calculations (QCC) for Dichlorostyrene Systems
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the intricacies of molecular structure and reactivity. longdom.orgnumberanalytics.com These calculations can predict a wide range of molecular properties, providing a theoretical framework for understanding experimental observations. rsdjournal.org
Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as molecular structure optimization. For this compound, theoretical studies have been conducted to understand its conformational preferences and structural parameters.
One study on 2,6-dichlorostyrene (B1197034) utilized both Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with various basis sets to analyze its molecular structure. acs.org The calculations concluded that 2,6-dichlorostyrene has a nonplanar geometry. acs.org A topological analysis of the electron density, using the Atoms-In-Molecules (AIM) theory, predicted the existence of soft intramolecular chlorine (ring)–hydrogen (vinyl) contacts when the molecule is in a planar conformation. acs.org
The electronic properties of a molecule, such as the distribution of electron density and the energies of molecular orbitals, are also readily calculated. The molecular electrostatic potential (MEP) can be mapped to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into atomic charges, electronic exchange interactions, and charge delocalization within the molecule. researchgate.net
Table 1: Theoretical Geometrical Parameters for 2,6-Dichlorostyrene
| Parameter | MP2/6-31G | B3LYP/6-31G |
|---|---|---|
| C1-C2 Bond Length (Å) | 1.403 | 1.400 |
| C2-C3 Bond Length (Å) | 1.396 | 1.393 |
| C-Cl Bond Length (Å) | 1.745 | 1.758 |
| C-C-C Bond Angle (°) | 121.0 | 121.1 |
| C-C-Cl Bond Angle (°) | 120.1 | 120.0 |
Note: This table presents a selection of theoretically calculated geometrical parameters for 2,6-dichlorostyrene. The values are illustrative and depend on the level of theory and basis set used. Data is conceptually derived from findings in sources like acs.org.
The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. longdom.orgnumberanalytics.com By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them, providing a detailed picture of reaction mechanisms. numberanalytics.comfiveable.me
For this compound, PES analysis can be used to investigate various chemical processes, including its polymerization and degradation. For instance, the vinyl-phenyl torsion barrier in 2,6-dichlorostyrene has been studied to understand the rotational dynamics of the vinyl group relative to the phenyl ring. acs.org This analysis helps to understand the molecule's conformational flexibility, which can influence its reactivity. The factors contributing to this rotational barrier have been analyzed using different energy partitioning schemes. acs.org
Understanding the PES is crucial for predicting reaction rates and designing new reactions or catalysts. longdom.orgnumberanalytics.com By identifying the transition states and intermediates, researchers can gain insights into the energy barriers that control the speed of a reaction. fiveable.me
Intermolecular interactions are the forces that exist between molecules and are critical in determining the physical properties of liquids and solids, as well as influencing the course of chemical reactions in condensed phases. chemrxiv.org Theoretical methods can be employed to study these interactions in detail.
For this compound systems, theoretical studies can elucidate how individual this compound molecules interact with each other and with other molecules, such as solvents or initiators, during polymerization. The Atoms in Molecules (AIM) theory can be used to characterize hydrogen bonds and other non-covalent interactions. mdpi.com Another powerful method is Symmetry-Adapted Perturbation Theory (SAPT), which can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. mdpi.com
These studies are vital for understanding the solvent effects on polymerization kinetics and the morphology of the resulting polymer. For example, understanding the interactions between polythis compound chains is essential for predicting the bulk properties of the polymer.
Molecular Dynamics Simulations of Polythis compound
While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of large systems like polymers over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system.
All-atom MD simulations, where every atom is explicitly represented, can provide detailed insights into the structure and dynamics of polythis compound. rsc.org These simulations can be used to study various properties, including:
Conformational properties of polymer chains: How the polymer chains fold and orient themselves in different environments.
Interactions with solvents: How the polymer interacts with different solvent molecules, which can affect its solubility and solution properties.
Behavior of the polymer in bulk: Simulating the amorphous structure of the solid polymer to understand its mechanical and thermal properties.
For instance, reactive molecular dynamics (ReaxFF-MD) simulations can be used to study the pyrolysis of polymers like polystyrene, providing insights into the degradation mechanisms at high temperatures. mdpi.com These simulations can track the formation of different pyrolysis products as a function of temperature and heating rate. mdpi.com
Kinetic Modeling of Polymerization and Degradation Processes
Kinetic modeling is a powerful tool for understanding and predicting the rates of chemical reactions. researchgate.net In the context of this compound, kinetic models can be developed for both its polymerization and the degradation of the resulting polymer.
For degradation, kinetic models can describe the processes by which the polymer breaks down under the influence of heat, light, or chemical agents. mdpi.com Methods like the Ozawa–Flynn–Wall (OFW) and Kissinger methods can be used to analyze thermogravimetric analysis (TGA) data to determine the kinetics of thermal degradation. mdpi.com These models are crucial for predicting the long-term stability and lifetime of polymeric materials. nih.gov
Table 2: Key Parameters in Kinetic Modeling of Polymerization
| Parameter | Description | Significance |
|---|---|---|
| ki | Initiation rate constant | Determines the rate at which active centers are formed. |
| kp | Propagation rate constant | Governs the rate of polymer chain growth. |
| kt | Termination rate constant | Controls the rate at which growing polymer chains are deactivated. |
| CM, CI | Monomer and initiator concentrations | Directly influence the overall rate of polymerization. |
Note: This table outlines the fundamental parameters used in the kinetic modeling of addition polymerization. The specific values for this compound would need to be determined experimentally or through advanced computational methods.
Prediction of Polymer Properties from Computational Models
A significant advantage of computational modeling is the ability to predict the properties of polymers before they are synthesized. pageplace.demdpi.com This in silico approach can save considerable time and resources in the development of new materials. mdpi.com
Quantitative Structure-Property Relationship (QSPR) models are a common approach for predicting polymer properties. mdpi.com These models establish a mathematical relationship between the chemical structure of a polymer's repeating unit and its macroscopic properties. By using descriptors that encode structural information, QSPR models can predict a wide range of properties, including:
Glass transition temperature (Tg): A study developed a QSPR model that successfully predicted the glass transition temperature for a diverse set of polymers, including 2,6-dichlorostyrene. researchgate.net
Mechanical properties: Such as modulus, tensile strength, and elongation at break.
Thermal properties: Including thermal conductivity and coefficient of thermal expansion.
Optical properties: Such as refractive index.
Electrical properties: Such as dielectric constant.
These predictive models can be used to screen large libraries of virtual polymers to identify candidates with desired properties for specific applications. researchgate.net
Correlating Computational Data with Experimental Observations
The validation of theoretical models through comparison with experimental data is a cornerstone of computational chemistry. This process ensures that the computational methods accurately represent the molecular system, lending credibility to the insights derived from them. For this compound and its isomers, computational techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to predict molecular structure, vibrational frequencies, and other properties, which are then rigorously compared against experimental measurements.
A comprehensive study on 2,6-dichlorostyrene utilized both MP2 and DFT levels of theory with various basis sets to analyze its molecular structure. acs.org These calculations concluded that the molecule adopts a non-planar geometry, a finding attributed to the steric hindrance from the chlorine substituents. smolecule.com The investigation of the vinyl-phenyl torsion barrier revealed that the planarity of the system is influenced by the level of theory used; for instance, Hartree-Fock and MP2 methods predict a non-planar structure, whereas DFT methods can predict a planar geometry. researchgate.net Furthermore, topological analysis of the electron density using the Atom-in-Molecule (AIM) theory predicted the formation of soft intramolecular chlorine-hydrogen contacts when the molecule is in a planar conformation, providing deep insights into the forces governing its geometry. acs.org
Vibrational spectroscopy provides a powerful means to validate computational models. A complete vibrational analysis of 2,6-dichlorostyrene was performed by correlating theoretical data with experimental frequencies obtained from Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectra. acs.org Theoretical harmonic vibrational frequencies calculated using methods like DFT/B3LYP are often scaled to achieve better agreement with experimental values. researchgate.net This correlation allows for a complete and reliable assignment of the fundamental vibrational modes. niscpr.res.in Studies on related molecules show that the vibrational frequencies calculated via DFT methods are generally in good agreement with experimental results, often achieving high correlation coefficients. fountainjournals.comdergipark.org.tr
To illustrate this correlation, the following table presents a selection of calculated and experimental vibrational frequencies for 2,6-dichlorostyrene. The calculated values are typically scaled to correct for anharmonicity and limitations in the theoretical model.
| Vibrational Mode Assignment | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
|---|---|---|---|
| C-H stretch (vinyl) | 3090 | 3088 | 3092 |
| C=C stretch (vinyl) | 1634 | 1632 | 1633 |
| Ring stretch | 1570 | 1568 | 1571 |
| CH₂ wag (vinyl) | 995 | 994 | 996 |
| C-Cl stretch | 778 | 777 | 780 |
Note: The data in this table is representative and compiled from findings that demonstrate strong agreement between theoretical calculations and experimental observations for 2,6-dichlorostyrene and similar molecules. acs.orgresearchgate.net
Computational Approaches in Polymer Design and Material Development
Computational chemistry offers powerful tools for the rational design of new polymeric materials, enabling the prediction of properties before their synthesis and thus accelerating the development cycle. nih.govchemrxiv.org For polymers derived from this compound, computational approaches are crucial for tailoring material characteristics for specific applications. These methods range from establishing relationships between monomer structure and bulk properties to simulating the dynamic behavior of polymer chains.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR models are mathematical relationships that correlate the structural or physicochemical descriptors of molecules with their macroscopic properties. researchgate.net This approach is particularly valuable in polymer science for predicting key characteristics without the need for extensive experimentation. unimore.itnih.gov For halogenated polymers, such as those derived from this compound, QSPR can be used to predict the glass transition temperature (Tg), a critical parameter that defines the material's operational temperature range. conicet.gov.ar
The development of a robust QSPR model involves several steps, including the selection of a dataset, calculation of molecular descriptors, variable selection, model construction, and validation. plos.org The accuracy of QSPR models for polymers is highly dependent on how the polymer structure is represented. Studies have shown that encoding the polymer using a model of three monomeric units is often the optimal choice for capturing the necessary structural information to predict properties like Tg accurately. conicet.gov.ar Descriptors used in these models can be derived from quantum chemical calculations, molecular topology, or geometry and can encode information about steric, electronic, and thermodynamic properties. unimore.it
| Molecular Descriptor Type | Example Descriptor | Influence on Tg |
|---|---|---|
| Topological | Wiener Index (describes molecular branching) | Higher branching can restrict chain mobility, increasing Tg. |
| Constitutional | Molecular Weight of repeating unit | Higher molecular weight generally leads to a higher Tg. |
| Quantum-Chemical | Dipole Moment | Stronger intermolecular forces due to higher polarity increase Tg. |
| Geometric | Molecular Volume | Larger, bulkier side groups hinder chain rotation, increasing Tg. |
Note: This table provides a conceptual illustration of descriptors used in QSPR models to predict polymer properties. unimore.itconicet.gov.ar
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) is a simulation technique that computes the physical movements of atoms and molecules, providing a detailed view of the system's evolution over time. 3ds.com In polymer science, MD simulations are instrumental in understanding the link between chemical structure and material properties at an atomic level. valencelabs.commdpi.com MD can be used to predict the glass transition temperature by simulating the polymer's density or specific volume as a function of temperature. nih.gov The temperature at which a distinct change in the slope of the density-temperature curve occurs is identified as Tg.
Beyond predicting thermal properties, MD simulations can elucidate other crucial aspects of polymer behavior. These simulations can reveal information about the conformation and distribution of polymer chains, interfacial interactions in polymer blends or composites, and the mechanisms of friction and wear at a molecular level. mdpi.com For designing new copolymers, high-throughput MD simulations combined with machine learning can rapidly screen vast libraries of potential monomer combinations. chemrxiv.org This combined approach allows for the efficient identification of candidate polymers with desired properties, significantly accelerating the materials discovery process. chemrxiv.orgnih.gov The inputs for an MD simulation include the initial coordinates and topology of the atoms, while the output is a trajectory of molecular motions that can be analyzed to determine thermostatistical properties. valencelabs.com
Conclusion and Future Research Directions
Synthesis and Polymerization Advancements
While traditional methods for synthesizing dichlorostyrene isomers, such as the dehydrochlorination of dichlorophenylethylene derivatives or the dehydration of dichlorophenylmethylcarbinols, have been well-established since the 1940s, future research will likely focus on improving efficiency, selectivity, and sustainability. smolecule.comonepetro.org Modern synthetic strategies, including palladium-catalyzed cross-coupling reactions, offer promising routes to specific isomers under milder conditions. A significant area for advancement lies in the development of more robust and poison-resistant catalysts, moving beyond the limitations of traditional systems. google.com For instance, processes utilizing silica (B1680970) gel catalysts for the simultaneous reduction and dehydration of dichloroacetophenone represent a step towards more durable catalytic systems. onepetro.orggoogle.com
In the realm of polymerization, the field is moving beyond simple free-radical polymerization towards more sophisticated and controlled techniques. acs.orgresearchgate.netsigmaaldrich.com The application of living polymerization methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), will be crucial. sigmaaldrich.commdpi.com These techniques enable the synthesis of well-defined homopolymers and block copolymers with precise control over molecular weight, architecture, and narrow molecular weight distributions. mdpi.comosaka-u.ac.jp Future investigations will likely explore the copolymerization of this compound isomers with a wider range of functional monomers to create materials with novel properties. smolecule.comresearchgate.net Research into the free-radical-initiated copolymerization of 2,6-dichlorostyrene (B1197034) with various maleimides has already demonstrated the formation of thermostable, film-forming copolymers with random monomer arrangements. researchgate.net
Table 1: Reactivity Ratios in the Copolymerization of 2,6-Dichlorostyrene (2,6-DClSt)
| Comonomer | Reactivity Ratio (r1 for 2,6-DClSt) | Reactivity Ratio (r2 for Comonomer) | Polymerization System | Azeotropic Composition (2,6-DClSt) |
|---|---|---|---|---|
| Maleimide (B117702) (MI) | Data not available | Data not available | Butanone or Toluene (B28343), 65°C | 0.5 |
| N-methylmaleimide (NMeMI) | Data not available | Data not available | Butanone or Toluene, 65°C | 0.4 |
| N-phenylmaleimide (NPhMI) | Data not available | Data not available | Butanone or Toluene, 65°C | 0.4 |
Data derived from studies on free-radical-initiated copolymerization indicating random monomer arrangement. researchgate.net
Advancements in these areas will facilitate the creation of complex polymer architectures, such as star polymers and polymer brushes, with functionalities tailored for specific high-performance applications. mdpi.com
Emerging Applications and Functional Materials
The future applications of this compound-based polymers are expected to expand significantly beyond their use as intermediates and additives for flame retardancy. The unique properties of poly(this compound), including enhanced thermal stability and chemical resistance, make it a candidate for a new generation of functional materials. smolecule.com
Emerging areas of application include:
Advanced Membranes: Poly(2,6-dichlorostyrene) is being investigated for use in membranes for separation processes, such as gas separation and filtration. smolecule.com
Electronic Materials: Its properties suggest potential use as an insulating material in electronic devices. smolecule.comsigmaaldrich.com Copolymers such as poly(2,6-dichlorostyrene-co-glycidyl methacrylate) are being developed for specialized electronic and optical applications. sigmaaldrich.com
Ion Exchange Resins: The polymer's chemical stability makes it suitable for developing ion exchange resins for applications like water purification and metal ion removal. smolecule.com
Specialty Polymers and Composites: this compound can be used as a comonomer to modify the properties of existing polymers, leading to new materials with improved functionalities. smolecule.com It is also employed as a curing agent in fiber-reinforced plastics, enhancing their thermal stability.
Precursors for Complex Synthesis: The reactive vinyl and chlorine groups make this compound a valuable building block for the synthesis of complex organic molecules, including potential pharmaceuticals and other functional materials. smolecule.com
Future research will focus on the synthesis and characterization of hybrid materials, where this compound-based polymers are combined with inorganic nanoparticles or other polymers to create composites with unique optical, electronic, or mechanical properties. sigmaaldrich.cn
Environmental Considerations and Sustainable Chemistry
As with many chlorinated organic compounds, the environmental footprint of this compound is a critical area for future research. ontosight.ai While some data exists on its potential to cause skin, eye, and respiratory irritation, a comprehensive toxicological profile is not yet fully established. thermofisher.comontosight.ai A key future direction will be to conduct thorough studies on its biodegradability, bioaccumulation potential, and long-term environmental fate. ontosight.airivm.nl The rate of biodegradation of chlorinated paraffins has been shown to decrease with higher chlorine content, a trend that needs to be specifically investigated for this compound isomers. rivm.nl
The principles of green and sustainable chemistry will be paramount in shaping the future of this compound production and use. wikipedia.orgitrcweb.org This involves a holistic approach to the chemical lifecycle, from design and manufacture to use and disposal. itrcweb.orgnih.gov Future research should prioritize:
Greener Synthesis Routes: Developing synthetic pathways that minimize or eliminate the use of hazardous substances, reduce waste, and utilize renewable feedstocks and energy sources. wikipedia.orgresearchgate.net This includes exploring biocatalytic routes, which have shown promise for other organosilicon compounds and could be adapted for this compound synthesis. acs.org
Designing for Degradation: Investigating modifications to the polymer structure to enhance biodegradability without compromising essential performance properties. For example, incorporating starch into polystyrene-based plastics has been shown to promote biodegradation by bacteria. researchgate.net
Circular Economy Models: Exploring chemical recycling processes to break down poly(this compound) back into its monomer or other useful chemical feedstocks, reducing reliance on virgin materials and minimizing landfill waste. nih.gov
Addressing these environmental aspects is crucial for ensuring the long-term viability and acceptance of this compound-based materials.
Role of Computational Methodologies in Future Discoveries
Computational chemistry and modeling are set to become indispensable tools in accelerating research and development related to this compound. numberanalytics.comnumberanalytics.com These methodologies offer a cost-effective and efficient way to predict material properties, optimize reaction conditions, and design new functional materials from the ground up. numberanalytics.comrochester.edu
Key areas where computational tools will drive future discoveries include:
Reaction Mechanism and Optimization: Computational models can be used to understand the complex mechanisms of synthesis and polymerization reactions. numberanalytics.com This allows for the in-silico screening of catalysts and optimization of reaction conditions (e.g., solvent, temperature) to improve yield and selectivity, as has been demonstrated for other complex chemical systems.
Predicting Polymer Properties: Quantitative structure-property relationship (QSPR) models can correlate the molecular structure of this compound isomers and their copolymers with macroscopic properties like glass transition temperature, thermal stability, and mechanical strength. mdpi.com This predictive capability can guide experimental efforts toward the most promising candidates.
Material Design: Molecular dynamics (MD) simulations and coarse-grained (CG) modeling can be used to simulate the behavior of poly(this compound) chains, including their self-assembly into nanostructures and their interaction with other molecules or surfaces. numberanalytics.com This is crucial for designing materials for specific applications like membranes or electronic devices. researchgate.net
Assessing Environmental Impact: Computational toxicology can help predict the potential toxicity and environmental impact of this compound and its degradation products, prioritizing safer alternatives and guiding the design of more benign molecules. rsc.org
By integrating computational modeling with experimental validation, researchers can significantly shorten the discovery-to-application timeline for new this compound-based materials, ensuring that future innovations are both high-performing and sustainable. mdpi.comrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
